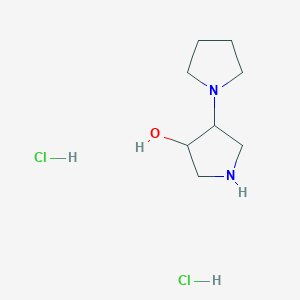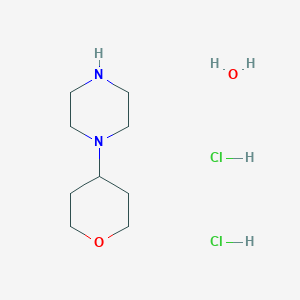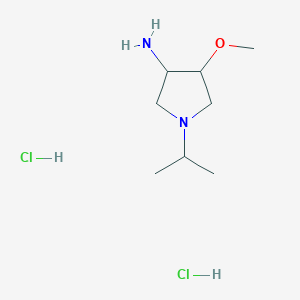![molecular formula C7H14Cl2N4 B3808136 N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride](/img/structure/B3808136.png)
N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride
Descripción general
Descripción
N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride, also known as MPA, is a chemical compound used in scientific research for its ability to inhibit the enzyme dihydrofolate reductase (DHFR). This enzyme is essential for the synthesis of nucleotides, which are building blocks of DNA and RNA. MPA has been extensively studied for its potential therapeutic applications in cancer treatment and other diseases. In
Aplicaciones Científicas De Investigación
N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride has been extensively studied for its potential therapeutic applications in cancer treatment. By inhibiting DHFR, N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride can block the synthesis of nucleotides, which are essential for cancer cell proliferation. N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride has been shown to have potent anticancer activity in various cancer cell lines and animal models. It has also been used in combination with other chemotherapeutic agents to enhance their efficacy.
Mecanismo De Acción
N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride inhibits DHFR by binding to its active site and preventing the conversion of dihydrofolate to tetrahydrofolate. This leads to a depletion of intracellular folate pools and inhibition of nucleotide synthesis. N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride has a higher affinity for DHFR than its natural substrate, which makes it a potent inhibitor of the enzyme.
Biochemical and Physiological Effects:
N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer activity, N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride has been studied for its potential use in treating other diseases such as malaria and osteoporosis. N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride has also been shown to have anti-inflammatory and immunosuppressive effects, which may have therapeutic implications for autoimmune diseases and organ transplantation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride in lab experiments is its potency as a DHFR inhibitor. This allows for the use of lower concentrations of the compound, which can reduce toxicity and improve experimental outcomes. However, N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride can also have off-target effects on other enzymes and cellular processes, which can complicate data interpretation. Additionally, N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride can be unstable in certain solvents and requires careful handling to avoid degradation.
Direcciones Futuras
For N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride research include the development of N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride derivatives, identification of biomarkers, and combination therapy with other agents.
Propiedades
IUPAC Name |
N-methyl-5-(methylaminomethyl)pyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-8-3-6-4-10-7(9-2)11-5-6;;/h4-5,8H,3H2,1-2H3,(H,9,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGALOZXBUDQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(N=C1)NC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-(1-methyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate](/img/structure/B3808081.png)
![methyl (2R*,4S*)-4-hydroxy-1-[(4-methoxy-3-methylphenyl)acetyl]piperidine-2-carboxylate](/img/structure/B3808091.png)
![1-(2-chloro-4-fluorobenzyl)-N-[1-methyl-2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3808092.png)
![[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate](/img/structure/B3808094.png)
![[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3808097.png)

![(1-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)[2-(methylthio)phenyl]methanone](/img/structure/B3808109.png)
![[(1-cyclopentyl-3-piperidinyl)methyl]amine dihydrochloride](/img/structure/B3808122.png)
![1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-(methoxymethyl)piperidine](/img/structure/B3808128.png)

![{2-[(2-methyl-8-quinolinyl)oxy]ethyl}amine dihydrochloride hydrate](/img/structure/B3808144.png)